![molecular formula C20H24BrN3O3S B4010940 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide](/img/structure/B4010940.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide
Overview
Description
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide, also known as BRL-15572, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysregulation has been implicated in various psychiatric disorders. By blocking the dopamine D3 receptor, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide may modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in the regulation of mood and behavior. Additionally, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which allows for precise modulation of this receptor's activity. Additionally, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide has been shown to have minimal off-target effects, making it a valuable tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes. However, the limitations of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide. One area of interest is the potential use of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide as a treatment for addiction, as the dopamine D3 receptor has been implicated in the regulation of reward and motivation. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide and its potential therapeutic applications in various psychiatric disorders. Finally, the development of more potent and selective dopamine D3 receptor antagonists may provide valuable tools for studying the role of this receptor in health and disease.
Conclusion
In conclusion, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various psychiatric disorders. Its high potency and selectivity for the dopamine D3 receptor make it a valuable tool for studying the role of this receptor in health and disease. Further research is needed to fully understand the mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide and its potential therapeutic applications.
Scientific Research Applications
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for anxiety and depression in humans. Additionally, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide has been found to have antipsychotic properties, making it a potential treatment for schizophrenia.
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O3S/c1-22(28(26,27)19-9-7-18(21)8-10-19)16-20(25)24-13-11-23(12-14-24)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBPUHQQSRDZJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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